![molecular formula C10H10N4 B8744181 [3,3'-Bipyridine]-4,5-diamine](/img/structure/B8744181.png)
[3,3'-Bipyridine]-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bipyridine-4,5-diamine is an organic compound that belongs to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine-4,5-diamine typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which has been shown to produce 3,3’-bipyridine and related compounds in good yields . Another approach involves the Schiff base reaction, where 2,2’-bipyridine-5,5’-diamine is reacted with aldehydes under solvothermal conditions to form the desired product .
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bipyridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds.
Scientific Research Applications
3,3’-Bipyridine-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bipyridine-4,5-diamine largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including:
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of metal-organic frameworks (MOFs).
2,2’-Bipyridine-5,5’-diamine: Used in the synthesis of covalent organic frameworks (COFs) and has similar applications in catalysis and materials science.
Uniqueness: 3,3’-Bipyridine-4,5-diamine is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions, such as in the development of fluorescent probes and catalytic systems .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-pyridin-3-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-6-14-5-8(10(9)12)7-2-1-3-13-4-7/h1-6H,11H2,(H2,12,14) |
InChI Key |
LQUZCVBCCMQCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
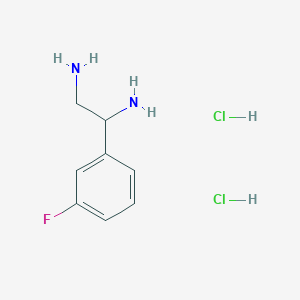
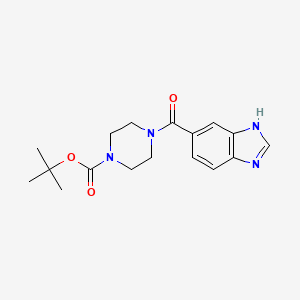
![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)
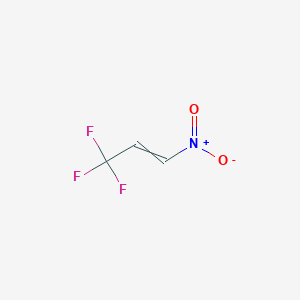
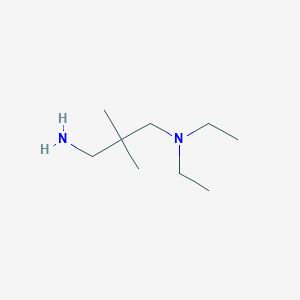
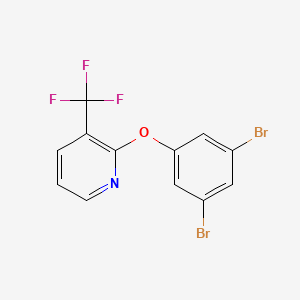

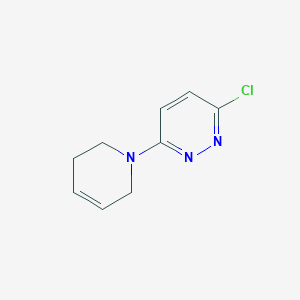
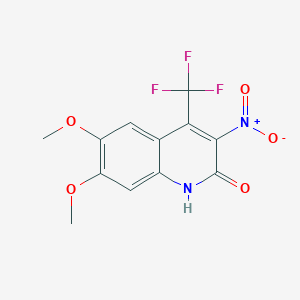
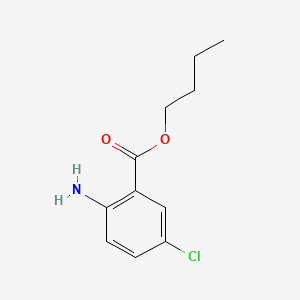
![6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane](/img/structure/B8744202.png)
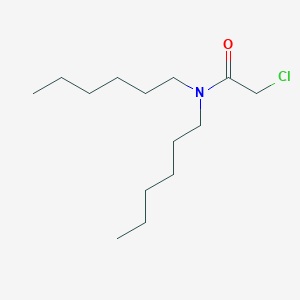
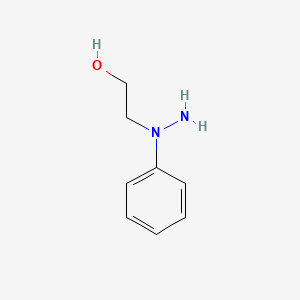
![5-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8744219.png)
